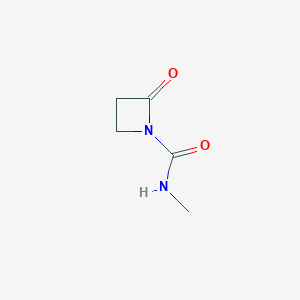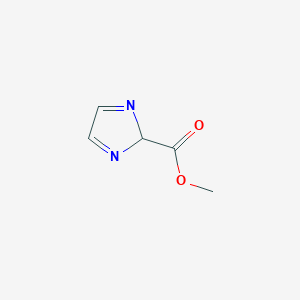
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 2-hydroxyethyl(methyl)amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation using formaldehyde and a secondary amine, such as N-methyl-2-hydroxyethylamine, to introduce the 2-hydroxyethyl(methyl)amino group.
Hydrolysis: The final step involves hydrolysis to convert the ester or nitrile intermediate into the carboxylic acid form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 2-hydroxyethyl(methyl)amino group can form hydrogen bonds or electrostatic interactions with the target, while the bromine atom may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 2-hydroxyethyl(methyl)amino group.
4-Bromo-3-methylbenzoic acid: Similar structure but with a methyl group instead of the 2-hydroxyethyl(methyl)amino group.
3-Amino-4-methylbenzoic acid: Similar structure but with an amino group instead of the 2-hydroxyethyl(methyl)amino group.
Uniqueness
3-Bromo-4-(((2-hydroxyethyl)(methyl)amino)methyl)benzoic acid is unique due to the presence of the 2-hydroxyethyl(methyl)amino group, which can enhance its solubility and reactivity. This functional group also allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
CAS No. |
1131594-34-7 |
|---|---|
Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-bromo-4-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-13(4-5-14)7-9-3-2-8(11(15)16)6-10(9)12/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) |
InChI Key |
BWYREWOLPMYWPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)






![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)

